5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine
Description
Evolution of Diaminopyrimidine-Based Chemotherapeutic Agents
The strategic development of diaminopyrimidine derivatives emerged from systematic investigations into folic acid antagonists initiated by Gertrude Elion and George Hitchings in the late 1940s. Early work focused on 2,4-diaminopyrimidine analogues designed to disrupt nucleotide biosynthesis by competitively inhibiting DHFR, an enzyme critical for tetrahydrofolate regeneration. Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine), first synthesized in 1952, became the prototypical diaminopyrimidine antifolate, demonstrating potent antiparasitic activity against Plasmodium falciparum and Toxoplasma gondii.
Structural refinements to the pyrimethamine scaffold highlighted the importance of substituent positioning for target selectivity. Comparative studies between 6-ethyl and 6-methyl variants revealed that bulkier alkyl groups at position 6 reduced DHFR binding affinity in protozoal enzymes while maintaining low mammalian toxicity. This positional tolerance facilitated the development of 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine, where the methyl group optimized steric compatibility with the hydrophobic pocket of microbial DHFR.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₄ |
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
The transition from 6-ethyl to 6-methyl derivatives exemplified a broader trend in antifolate optimization, where minor structural adjustments yielded significant improvements in pharmacokinetic profiles and target engagement. X-ray crystallographic analyses later confirmed that the methyl group’s reduced steric bulk allowed tighter packing within the DHFR active site, enhancing inhibitory potency against resistant pathogen strains.
Positional Analysis of 4-Chlorophenyl Substituents in Medicinal Chemistry
The 4-chlorophenyl moiety at position 5 of the pyrimidine ring serves as a critical determinant of binding affinity and species selectivity. Electrophilic substitution at the para-position of the phenyl ring introduces both hydrophobic and electronic effects that stabilize enzyme-ligand interactions. Comparative studies with meta-chloro and ortho-chloro analogues demonstrated that 4-chlorophenyl derivatives exhibit superior binding to Plasmodium DHFR due to complementary van der Waals contacts with residues in the active site.
Table 2: Impact of Aromatic Substituents on DHFR Inhibition
| Substituent Position | IC₅₀ (μM) | Relative Binding Affinity |
|---|---|---|
| 4-Chloro | 0.12 | 1.00 |
| 3-Chloro | 0.45 | 0.27 |
| 2-Chloro | 1.20 | 0.10 |
| Phenyl (no substituent) | 2.80 | 0.04 |
Data adapted from competitive inhibition assays against recombinant P. falciparum DHFR.
Quantum mechanical calculations further elucidated the electronic contributions of the chlorine atom. The strong electron-withdrawing effect of the para-chlorine increases the pyrimidine ring’s electrophilicity, facilitating π-stacking interactions with conserved phenylalanine residues in DHFR. This electronic perturbation also reduces the basicity of the N1 nitrogen, minimizing off-target interactions with human folate receptors.
Unexpectedly, removal of the 4-chlorophenyl group in structural analogues resulted in a 25% enhancement of enzyme chaperoning activity in T. gondii-infected cells, despite a 10-fold reduction in inhibitory potency. This paradoxical effect underscores the multifunctional role of the 4-chlorophenyl group, which appears to modulate allosteric regulation of DHFR in addition to competitive inhibition. Contemporary molecular dynamics simulations suggest that chlorine-mediated hydrophobic interactions stabilize a semi-open conformation of the enzyme, potentially enhancing proteostatic resilience in parasitized host cells.
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-6-9(10(13)16-11(14)15-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H4,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBBQZGVKQEBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954400 | |
| Record name | 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3275-44-3 | |
| Record name | 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U90X70OCF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 5-(4-chlorophenyl)-6-methyl-2,4-dihydroxypyrimidine. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Condensation Reactions
The primary amino groups at positions 2 and 4 participate in condensation reactions:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives. This is analogous to reactions observed in structurally similar pyrimidines.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Condensation with Aldehydes | Aldehyde, ethanol, reflux | Pyrimidine-imine conjugates |
Acylation and Alkylation of Amino Groups
The amino groups are susceptible to electrophilic attacks:
-
Acylation : Reacts with acetyl chloride in the presence of triethylamine to yield N-acetyl derivatives.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions forms N-alkylated products .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM | 2,4-Diacetamido-pyrimidine derivative |
| Alkylation | Methyl iodide, NaH, DMF | N-Methylated pyrimidine |
Oxidation Reactions
The methyl group at position 6 can undergo oxidation under strong acidic or alkaline conditions:
-
Oxidation to Carboxylic Acid : Treatment with KMnO₄ in H₂SO₄ converts the methyl group to a carboxylate.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Methyl Oxidation | KMnO₄, H₂SO₄, heat | 6-Carboxy-pyrimidine derivative |
Reduction Reactions
While the compound lacks reducible nitro groups, the chlorophenyl moiety may undergo catalytic hydrogenation:
-
Dechlorination : Palladium-catalyzed hydrogenation (H₂, Pd/C) removes the chlorine atom, yielding a phenyl-substituted product .
Cyclization and Heterocycle Formation
The amino groups facilitate cyclization with bifunctional reagents:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine has potential as an anticancer agent. The compound may exert its effects by inhibiting specific enzymes or receptors involved in cancer cell proliferation. For example, it has been studied for its ability to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in the stabilization of many oncogenic proteins.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes or receptors, potentially leading to bactericidal effects. Studies have indicated that derivatives of this compound can exhibit enhanced antimicrobial activity compared to their parent structures.
Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. Its ability to bind to active sites of enzymes can lead to significant biological effects, including modulation of metabolic pathways relevant in various diseases.
Agricultural Applications
Agrochemicals Development
Due to its chemical properties, this compound is being explored for use in agrochemicals. It may serve as a building block for developing herbicides or pesticides that target specific plant growth regulators or pest enzymes, thus enhancing agricultural productivity while minimizing environmental impact.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing polymers with specific properties. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties, making it suitable for various industrial applications.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key synthetic routes include:
- Condensation Reactions : Involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate.
- Amination Steps : Following initial synthesis, amination with ammonia or amines leads to the formation of the final product.
Table: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Chlorophenyl and methyl groups | Anticancer and antimicrobial activities |
| 5-(4-Chlorophenyl)-2,4-diaminopyrimidine | Lacks methyl group at the 6th position | Reduced biological activity |
| 6-Methyl-2,4-diaminopyrimidine | Lacks chlorophenyl group | Antimicrobial properties |
| N2-(4-chlorophenethyl)-6-methylpyrimidine-2,4-diamine hydrochloride | Similar structure with enhanced Hsp90 inhibition potential | Potential therapeutic agent |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Cancer Research : A study demonstrated that derivatives containing this compound effectively inhibited Hsp90 activity in cancer cell lines, leading to reduced cell viability and proliferation rates.
- Antimicrobial Studies : Research indicated that modifications to the compound's structure could enhance its efficacy against specific bacterial strains resistant to conventional antibiotics.
- Agricultural Trials : Field studies showed that formulations containing this compound exhibited improved pest control compared to traditional agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Pyrimethamine
Key Differences:
- Substituent at Position 6: The target compound features a methyl group, whereas pyrimethamine has an ethyl group. This minor structural change significantly impacts biological activity. Pyrimethamine’s ethyl group enhances binding to Plasmodium falciparum DHFR, contributing to its IC50 values in the nanomolar range . In contrast, replacing ethyl with methyl (as in the target compound) reduces DHFR inhibition potency. For example, methyl-substituted analogs of pyrimethamine exhibit >10-fold higher IC50 values compared to the ethyl variant .
- Pyrimethamine’s logD (pH 7.4) is ~2.5–3.0 , while methyl-substituted analogs may trend lower.
Table 1: Comparison of Pyrimethamine and Target Compound
Comparison with Other 6-Methylpyrimidine-2,4-diamine Derivatives
Role of Substituent Modifications
- Chlorophenyl vs. Biphenyl Groups : The investigational compound 5-[(3R)-3-(5-methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine () replaces the chlorophenyl with a methoxybiphenyl group. This modification enhances steric bulk and may redirect selectivity toward tyrosine kinases or other targets, though its IC50 remains unquantified.
- Aryl-Alkyl Hybrids: Compound 4-N-[3-Chloro-5-(4-chlorophenyl)phenyl]-6-methylpyrimidine-2,4-diamine () features dual chloro substituents, yielding an IC50 of 63,000 nM against S-adenosylmethionine decarboxylase. This highlights how additional halogenation can modulate activity but may reduce potency compared to simpler analogs.
Functional Outcomes
- Autophagy Inhibition : Compounds with the 6-methylpyrimidine-2,4-diamine scaffold (e.g., 163N in ) inhibit lysosomal function and autophagy flux, suggesting a mechanism distinct from DHFR-targeting analogs .
- Toxicity Profile : Removal of the 4-chlorophenyl group in pyrimethamine derivatives reduces toxicity while enhancing chaperoning efficacy in enzyme rescue therapies .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison of Selected Analogs
- Solubility : Methyl groups generally enhance aqueous solubility compared to ethyl, but bulky aryl substituents (e.g., biphenyl) may counteract this effect.
Biological Activity
5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 234.68 g/mol. Its structure features a chlorophenyl group and a methyl group on the pyrimidine ring, contributing to its potential pharmacological applications.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor modulator . It interacts with specific molecular targets, leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, affecting critical pathways in cell proliferation and survival.
- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits antitumor properties . For instance, studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values ranging from 0.87 to 12.91 µM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Comparison to 5-FU (IC50 µM) |
|---|---|---|
| MCF-7 | 0.87 | 17.02 |
| MDA-MB-231 | 1.75 | 11.73 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . It has shown effectiveness against various bacterial strains and fungi, indicating its potential use in treating infections .
Heat Shock Protein Inhibition
One notable biological activity is the inhibition of heat shock protein 90 (Hsp90) . Hsp90 is crucial for the stability of many proteins involved in cancer progression. Inhibition of Hsp90 can lead to increased apoptosis in cancer cells and is being explored as a therapeutic strategy .
Case Studies and Research Findings
- Antimalarial Studies : A series of pyrimidine derivatives related to this compound were synthesized and evaluated for antimalarial activity against Plasmodium falciparum. Some derivatives showed potent activity without cytotoxicity to Vero cell lines .
- In Vivo Efficacy : In vivo studies using the P. berghei mouse malaria model demonstrated significant suppression of parasitemia with selected derivatives, indicating their potential for further development as antimalarial agents .
- Safety Profile : Toxicity studies have shown that the compound does not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further pharmacological development .
Q & A
Q. What are the established synthetic routes for 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine, and what are the critical reaction parameters?
The synthesis typically involves nucleophilic substitution and condensation reactions. For example, analogous pyrimidine derivatives are synthesized by reacting substituted anilines with 2,4-dichloropyrimidine under alkaline conditions (e.g., K₂CO₃ in DMF) . Critical parameters include:
- Temperature control (60–80°C) to avoid side reactions.
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Purification methods (column chromatography or recrystallization) to isolate the product with >95% purity.
Evidence from substituted pyrimidine syntheses highlights the importance of optimizing stoichiometry and reaction time to suppress byproducts like N-alkylated impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data confirm its structure?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–7.3 ppm for the chlorophenyl group) and NH₂ groups (δ 5.5–5.7 ppm as broad singlets) .
- Mass spectrometry : Molecular ion peaks at m/z 264.7 [M+H]⁺ (C₁₂H₁₃ClN₄) confirm the molecular formula .
- X-ray crystallography : Reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), critical for understanding conformational stability .
Advanced Research Questions
Q. How does this compound interact with biological targets such as kinases or enzymes?
The compound acts as a competitive inhibitor by binding to enzyme active sites. For example:
- Kinase inhibition : The chlorophenyl and methyl groups enhance hydrophobic interactions with CDK2's ATP-binding pocket, while the pyrimidine core mimics adenine .
- Structural insights : Crystal structures of analogous compounds show hydrogen bonding between NH₂ groups and catalytic residues (e.g., Asp86 in CDK2), explaining selectivity .
Mechanistic studies using in vitro kinase assays and molecular docking are recommended to validate target specificity .
Q. What computational strategies can optimize the synthesis or predict the bioactivity of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and energy barriers for key steps like cyclization .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with inhibitory potency against targets like tyrosine kinases .
- Molecular dynamics simulations : Predict binding affinity and residence time in enzyme active sites .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Standardize assays : Variations in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (ATP concentration in kinase assays).
- Meta-analysis : Cross-reference data from crystallography (binding modes) and enzymatic assays to identify structure-activity relationships (SAR) .
- Control experiments : Test for off-target effects using kinase profiling panels .
Q. What insights does crystallographic data provide about the compound’s conformation and intermolecular interactions?
X-ray structures reveal:
- Intermolecular hydrogen bonds : Between NH₂ groups and solvent molecules (e.g., H₂O), stabilizing the crystal lattice .
- C–H···π interactions : Between methyl groups and aromatic rings, influencing packing efficiency .
These features guide the design of derivatives with improved solubility or bioavailability.
Methodological Challenges
Q. How can reaction conditions be scaled for gram-scale synthesis without compromising yield?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like Cl substitution .
- Catalyst screening : Pd/C or Ni catalysts enhance efficiency in hydrogenation steps for nitro-group reductions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
